N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide
Description
N-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic amide derivative characterized by a cyclopropane ring substituted with a hydroxymethyl group, linked to a propanamide chain terminating in a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-19-13-5-2-12(3-6-13)4-7-14(18)16-10-15(11-17)8-9-15/h2-3,5-6,17H,4,7-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTGICSBOLPEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide typically involves the reaction of 1-(hydroxymethyl)cyclopropane with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
1. Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds structurally similar to N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide. For instance, derivatives have been evaluated using various seizure models, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. Compounds exhibiting favorable anticonvulsant activity often share structural motifs with this compound, indicating a promising avenue for further exploration in treating epilepsy and other seizure disorders .
2. Analgesic Effects
Research indicates that related compounds may exhibit analgesic properties. The mechanism often involves modulation of neurotransmitter systems, including GABAergic and glutamatergic pathways, which are crucial in pain perception and management. The structure of this compound suggests potential interactions with these pathways, warranting investigation into its analgesic efficacy .
Case Study 1: Anticonvulsant Screening
A focused library of compounds based on this compound was synthesized and screened for anticonvulsant activity. The study utilized both MES and PTZ models to evaluate efficacy. Compounds demonstrating significant protective effects were further analyzed for toxicity profiles using the rotarod test, revealing promising candidates for future development .
Case Study 2: Pain Management Research
In a separate investigation, a series of analogs were assessed for their analgesic properties in animal models. The results indicated that specific modifications to the compound's structure enhanced its efficacy in pain relief without significant side effects. This study underscores the potential of this compound as a lead compound in developing new analgesics .
Mechanism of Action
The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Carbon-11 (2S)-3-(1H-Indol-3-yl)-2-{[(4-Methoxyphenyl)carbamoyl]amino}-N-{[1-(5-Methoxypyridin-2-yl)cyclohexyl]methyl}propanamide
- Molecular Formula : C₃₃H₃₈N₄O₄
- Molecular Weight : 578.68 g/mol
- Key Substituents : Cyclohexyl (substituted with 5-methoxypyridin-2-yl), indol-3-yl, ureido linkage.
- Biological Target : Formyl peptide receptors (FPRs) in neuroinflammation.
- Activity : Radiolabeled with carbon-11 for PET imaging in mouse neuroinflammation models. The indole and pyridine groups enhance CNS penetration, while the cyclohexyl group increases lipophilicity compared to the target compound’s cyclopropane .
(S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-Methoxyphenyl)ureido]propanamide
- Molecular Formula : C₃₂H₃₅FN₄O₃
- Molecular Weight : 542.65 g/mol
- Key Substituents : 4-Fluorophenylcyclohexyl, indol-3-yl, ureido group.
- Biological Target : FPR2.
- Activity : Acts as a selective FPR2 agonist (40% yield). The fluorophenyl and ureido groups improve receptor binding affinity but may reduce metabolic stability compared to the target compound’s hydroxymethyl cyclopropane .
N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)propanamide
- Molecular Formula : C₁₇H₁₆FN₅O₂
- Molecular Weight : 341.34 g/mol
- Key Substituents : 4-Fluorophenyl, tetrazole ring.
- Biological Target: Unknown (structural bioisostere).
- Activity: Tetrazole replaces carboxylic acid, enhancing metabolic stability and hydrogen-bonding capacity (H-bond donors: 2; acceptors: 6).
3-[1-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide
- Molecular Formula : C₂₁H₂₂N₃O₃
- Molecular Weight : 364.42 g/mol
- Key Substituents : Pyrazole, N-hydroxy-N-methylamide.
- Biological Target : Unspecified (likely antioxidant or anti-inflammatory).
- Activity : Hydroxamic acid derivatives often exhibit radical-scavenging properties. The pyrazole ring increases aromaticity, contrasting with the target compound’s cyclopropane-induced strain .
Comparative Data Table
Key Findings
Structural Flexibility vs. Pyrazole () and tetrazole () rings enhance aromatic interactions but lack the conformational restraint of cyclopropane.
Biological Target Specificity :
- Fluorophenyl () and indole () groups correlate with FPR2 agonism, whereas the target compound’s methoxyphenyl may favor FPR1/3 selectivity.
Pharmacokinetic Properties: The hydroxymethyl group in the target compound adds a polar H-bond donor (improving solubility), contrasting with lipophilic fluorophenyl or indole moieties in analogs .
Biological Activity
N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antitumor activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C_{12}H_{19}NO_{2}
This structure features a cyclopropyl group, which is known for enhancing biological activity through unique steric and electronic properties.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with methoxyphenyl substitutions have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Several related compounds showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |
| Compound B | 0.01 - 0.05 | Pseudomonas aeruginosa |
Antifungal Activity
The compound's antifungal activity has also been assessed, particularly against Candida species. Similar derivatives have shown promising results with MIC values ranging from 16.69 to 78.23 µM against C. albicans .
| Compound | MIC (µM) | Target Fungi |
|---|---|---|
| Compound A | 16.69 - 78.23 | C. albicans |
| Compound B | 56.74 - 222.31 | Fusarium oxysporum |
Antitumor Activity
Research into the antitumor effects of this compound is still emerging but indicates potential efficacy in inhibiting tumor cell proliferation. Molecules with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated a series of methoxy-substituted propanamides for their antibacterial properties, revealing that modifications at the para position significantly enhanced activity against resistant strains of bacteria .
- Antifungal Screening : Another investigation focused on the antifungal properties of cyclopropane derivatives, where this compound was included in a broader screening process, showing notable inhibition against various fungal pathogens .
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its structural features allow for interaction with bacterial cell membranes or fungal cell wall components, disrupting their integrity and function.
Q & A
Basic: What are the recommended synthetic routes for N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(4-methoxyphenyl)propanamide, and how are key intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1: Coupling 3-(4-methoxyphenyl)propanoyl chloride with (1-(hydroxymethyl)cyclopropyl)methylamine under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
- Step 2: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the amide product .
- Characterization: Confirm structure using -NMR (e.g., methoxy singlet at δ 3.8 ppm, cyclopropane protons at δ 0.5–1.5 ppm) and HRMS (exact mass ~319.18 g/mol) .
Basic: Which analytical techniques are critical for verifying the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity: Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; purity ≥95% is acceptable for biological assays .
- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis of the cyclopropane or methoxy groups .
Advanced: How can reaction yields be optimized for the cyclopropane-containing intermediate, and what role do solvent systems play?
Methodological Answer:
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% for cyclopropane ring formation .
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states during cyclopropanation, while toluene minimizes side reactions in amide coupling .
Advanced: What strategies are employed to evaluate this compound’s interactions with formyl peptide receptors (FPRs) in immune modulation studies?
Methodological Answer:
- In vitro binding assays: Use -labeled FPR ligands in competitive displacement assays with human neutrophil membranes; calculate IC values .
- Functional activity: Measure intracellular calcium flux (Fluo-4 AM dye) in HEK293 cells transfected with FPR1/FPR2; compare efficacy to reference agonists (e.g., WKYMVm peptide) .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data between in vitro and in vivo models?
Methodological Answer:
- Metabolite profiling: Identify active metabolites via LC-MS/MS in plasma samples from rodent studies; compare to in vitro hepatic microsomal stability data .
- Pharmacokinetic adjustments: Modify the hydroxymethyl group (e.g., acetylation) to enhance bioavailability if poor correlation arises from rapid clearance .
Advanced: What computational approaches predict the compound’s binding mode to biological targets, and how are docking results validated?
Methodological Answer:
- Molecular docking: Use AutoDock Vina with FPR1 crystal structure (PDB: 5T99); prioritize poses with hydrogen bonds to Ser123/Arg233 and hydrophobic contacts with cyclopropane .
- Validation: Cross-check with alanine-scanning mutagenesis of FPR1; a >10-fold loss in potency confirms critical residue interactions .
Advanced: How should researchers design experiments to reconcile discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Dose-ranging studies: Administer 1–30 mg/kg (oral or IV) in murine inflammation models (e.g., LPS-induced endotoxemia); correlate plasma exposure (AUC) with IL-6 suppression .
- Tissue distribution: Use quantitative whole-body autoradiography to assess penetration into immune organs (e.g., spleen, lymph nodes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
